1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride
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Overview
Description
1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride is a compound belonging to the class of substituted benzofuransThis compound is also referred to as 5-(2-Aminopropyl)benzofuran hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranethanamine, alpha-methyl-, hydrochloride typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranethanamine, alpha-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions are used to convert nitro groups to amines.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with different functional groups, while reduction typically produces amines.
Scientific Research Applications
5-Benzofuranethanamine, alpha-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzofuran derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzofuranethanamine, alpha-methyl-, hydrochloride involves its interaction with neurotransmitter systems. It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor and releasing agent, which leads to increased levels of these neurotransmitters in the synaptic cleft . This action is believed to contribute to its psychoactive and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure and function, 5-APB is also a psychoactive compound with empathogenic properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another compound with similar psychoactive effects, often compared with 5-APB.
Benzofuran derivatives: Various benzofuran derivatives are studied for their biological activities, including anti-tumor, antibacterial, and antiviral properties.
Uniqueness
5-Benzofuranethanamine, alpha-methyl-, hydrochloride is unique due to its specific interaction with multiple neurotransmitter systems, making it a compound of interest for both scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)7-11-10-4-2-3-9(10)5-6-13-11;/h2-6,8H,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCQQZZQFAUTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C=CC=C2C=CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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